3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate
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Overview
Description
3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound with the molecular formula C17H17Cl2NO3. It is known for its unique structure, which includes a phenylpropyl group and a dichloropyridinyl group connected via an oxypropanoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 3-phenylpropyl alcohol with 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]acetate
- 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanoate
- 3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]pentanoate
Uniqueness
3-Phenylpropyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of both phenylpropyl and dichloropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62804-78-8 |
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Molecular Formula |
C17H17Cl2NO3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
3-phenylpropyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C17H17Cl2NO3/c1-12(23-14-9-10-15(18)20-16(14)19)17(21)22-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
InChI Key |
XHXMZOXULQKLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCCC1=CC=CC=C1)OC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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